molecular formula C5HBrF3N B1372483 2-Bromo-3,5,6-trifluoropyridine CAS No. 1186194-66-0

2-Bromo-3,5,6-trifluoropyridine

Cat. No.: B1372483
CAS No.: 1186194-66-0
M. Wt: 211.97 g/mol
InChI Key: GTOTXPOTRNIDLC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5,6-trifluoropyridine typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 3,5,6-trifluoropyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5,6-trifluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine derivatives with different functional groups, and biaryl compounds used in pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-3,5,6-trifluoropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated nature enhances the biological activity and metabolic stability of drug candidates.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated its utility in synthesizing antiviral agents targeting viral polymerases. The incorporation of trifluoromethyl groups has been shown to improve the potency and selectivity of these compounds against specific viral strains .

Agrochemical Development

In agrochemistry, this compound is utilized for developing herbicides and fungicides. The presence of bromine and trifluoromethyl groups contributes to the effectiveness and specificity of these agrochemicals.

Example: Herbicide Formulation

The synthesis of novel herbicides incorporating this compound has led to products that demonstrate improved efficacy against resistant weed species .

Material Science

This compound is also employed in material science for the synthesis of polymers and advanced materials with tailored properties.

Application in Polymer Chemistry

The compound acts as a monomer or cross-linking agent in polymerization reactions, leading to materials with enhanced thermal stability and chemical resistance. This is particularly useful in coatings and electronic materials .

Synthetic Utility

The compound's reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions.

Synthetic Pathways

Research indicates that this compound can undergo nucleophilic substitution reactions to form new derivatives that are valuable in further synthetic applications .

Mechanism of Action

The mechanism of action of 2-Bromo-3,5,6-trifluoropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The strong electron-withdrawing effect of the fluorine atoms makes the bromine atom highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyridine ring.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Bromo-3,5,6-trifluoropyridine
  • CAS Number : 1186194-66-0
  • Molecular Formula : C₅HBrF₃N
  • Appearance : White crystalline powder .

Key Properties :

  • Purity : Ranges from 95% to ≥97%, depending on the supplier (e.g., Combi-Blocks: 95% ; Aladdin: ≥97% ).
  • Storage : Stable at room temperature under standard conditions .
  • Applications : Primarily used as a pharmaceutical intermediate and in high-tech industries such as biomedicine, aerospace, and materials science .

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues and Their Properties

The following table compares This compound with five structurally related brominated pyridines, highlighting substituent patterns, molecular data, and applications:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
This compound Br (C2), F (C3, C5, C6) C₅HBrF₃N 1186194-66-0 Pharmaceutical intermediate; ≥97% purity
2-Amino-4-bromo-3,5,6-trifluoropyridine NH₂ (C2), Br (C4), F (C3, C5, C6) C₅H₂BrF₃N₂ Not provided Potential agrochemical intermediate; amino group enhances nucleophilicity
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine Br (C3), F (C2), CF₃ (C6) C₆H₂BrF₄N 1159512-36-3 High electron-withdrawing effect; used in cross-coupling reactions
2-Bromo-3-methylpyridine Br (C2), CH₃ (C3) C₆H₆BrN Not provided Methyl group increases electron density; less reactive toward electrophiles
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine Br (C3), Cl (C2), CF₃ (C6) C₆H₂BrClF₃N 1159512-34-1 Chlorine enhances stability; used in organometallic synthesis

Reactivity and Functional Group Analysis

  • Electron-Withdrawing Effects: this compound has three fluorine atoms and a bromine atom, creating a strongly electron-deficient aromatic ring. This enhances its reactivity in Suzuki-Miyaura and Ullmann coupling reactions compared to derivatives with methyl or amino groups . 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine () exhibits even greater electron deficiency due to the CF₃ group, making it suitable for high-yield nucleophilic substitutions .
  • Leaving Group Efficiency :

    • Bromine at the ortho position (C2) in this compound facilitates substitution reactions, whereas chlorine in 3-bromo-2-chloro-6-(trifluoromethyl)pyridine () may require harsher conditions for displacement .
  • Amino vs. Halogen Substituents: The amino group in 2-amino-4-bromo-3,5,6-trifluoropyridine () increases solubility in polar solvents and enables functionalization via diazotization, unlike halogen-only analogues .

Biological Activity

2-Bromo-3,5,6-trifluoropyridine (CAS Number: 1186194-66-0) is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethyl and bromine substituents, which influence its chemical behavior and interaction with biological systems.

  • Molecular Formula : C5_5HBrF3_3N
  • Molecular Weight : 211.967 g/mol
  • Density : 1.9 ± 0.1 g/cm³
  • Boiling Point : 160.5 ± 35.0 °C at 760 mmHg
  • Flash Point : 50.9 ± 25.9 °C

These properties suggest that this compound may exhibit distinct interactions in both chemical and biological contexts.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

The biological activity of this compound is primarily attributed to its ability to act as a ligand in various biochemical pathways. The presence of bromine and trifluoromethyl groups can enhance lipophilicity and influence receptor binding affinity.

Antiviral Activity

A study highlighted the antiviral properties of related pyridine compounds against yellow fever virus (YFV), suggesting that modifications like those found in this compound could lead to enhanced efficacy against viral pathogens. In particular, derivatives with similar structural features have shown promise in inhibiting viral replication in preclinical models .

Inhibition of Enzymatic Activity

Another area of interest is the inhibition of cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases such as Alzheimer's. Compounds structurally related to this compound have demonstrated inhibitory effects on these enzymes, indicating potential therapeutic applications in cognitive disorders .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeIC50 Value (µM)Reference
T-1106 (related pyrazine)Antiviral100
Pyrido[2,3-b]pyrazinesCholinesterase InhibitionAChE: 0.466
BChE: 1.89

Pharmacokinetics and Toxicity

Preliminary studies suggest that compounds similar to this compound exhibit favorable pharmacokinetic profiles with low toxicity at therapeutic doses. However, further studies are necessary to fully understand the safety profile and bioavailability of this compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-bromo-3,5,6-trifluoropyridine while minimizing side reactions?

  • Methodology : Use low-temperature halogenation (e.g., bromination at −78°C) to reduce electrophilic substitution at competing positions. Employ fluorinated intermediates like 3,5,6-trifluoropyridin-2-amine (CAS 3534-50-7) as starting materials, followed by Sandmeyer-type bromination . Monitor reaction progress via TLC or GC-MS to detect intermediates . Purify via column chromatography using hexane/ethyl acetate gradients to isolate the target compound .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • FT-IR : Identify functional groups (e.g., C-F stretches at 1450–1190 cm⁻¹, C-Br at 650–500 cm⁻¹) .
  • GC-MS : Confirm molecular weight (MW: 227.98 g/mol) and purity (>95%) by detecting a single peak in chromatograms .
  • NMR : Use ¹⁹F NMR to resolve fluorine environments and ¹H NMR for bromine coupling patterns .

Q. What precautions are necessary for handling and storing this compound?

  • Methodology : Store at 0–6°C in airtight containers to prevent hydrolysis or thermal decomposition . Use PPE (N95 masks, gloves) to avoid inhalation/contact, as brominated pyridines may release toxic fumes upon decomposition . Conduct stability tests under inert atmospheres (N₂/Ar) to assess shelf life .

Q. Which intermediates are commonly used to synthesize derivatives of this compound?

  • Methodology :

  • Amination : React with ammonia or amines to produce 2-amino-3,5,6-trifluoropyridine, a precursor for bioactive compounds .
  • Cross-coupling : Use Suzuki-Miyaura reactions with boronic acids, catalyzed by Pd or Ni complexes, to introduce aryl/heteroaryl groups at the bromine site .

Q. How does the reactivity of bromine in this compound compare to other halogenated pyridines?

  • Methodology : Compare substitution rates with chloro analogs (e.g., 3-chloro-2,5,6-trifluoropyridine) using kinetic studies. Bromine’s lower electronegativity enhances nucleophilic aromatic substitution (SNAr) but may require activating groups (e.g., −F) to stabilize transition states .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

  • Methodology :

  • Directing groups : Introduce temporary substituents (e.g., −OMe) to block undesired positions during functionalization .
  • Computational modeling : Use DFT calculations to predict electron-deficient sites (e.g., C-4 vs. C-5) for targeted reactions .

Q. What catalytic systems enhance cross-coupling efficiency with this compound?

  • Methodology : Optimize Ni-catalyzed couplings (e.g., Kumada or Negishi reactions) with ligands like bidentate P,N-phosphinitooxazolines to improve yields. Compare Pd vs. Ni catalysts in Heck reactions—Ni often outperforms Pd for sterically hindered substrates .

Q. How can biological activity assays be designed for derivatives of this compound?

  • Methodology :

  • Antifungal testing : Use agar diffusion assays (e.g., against Candida albicans) with concentration gradients (0.1–10 mM) to measure inhibition zones .
  • Cytotoxicity : Screen derivatives on cancer cell lines (e.g., HeLa) via MTT assays, correlating structure-activity relationships (SAR) with fluorine/bromine positioning .

Q. What computational tools predict the electronic effects of fluorine and bromine in this compound?

  • Methodology : Perform HOMO-LUMO analysis using Gaussian or ORCA software to assess electron-withdrawing effects. Fluorine’s inductive effect lowers HOMO energy, while bromine’s polarizability influences charge distribution in SNAr reactions .

Q. How can contradictions in reported halogen reactivity data for polyhalogenated pyridines be resolved?

  • Methodology : Conduct comparative kinetic studies under standardized conditions (solvent, temperature, catalyst). For example, contrast bromine substitution rates in this compound vs. 2-bromo-3,6-difluoropyridine (CAS 1382786-22-2) to isolate fluorine’s electronic influence .

Properties

IUPAC Name

2-bromo-3,5,6-trifluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrF3N/c6-4-2(7)1-3(8)5(9)10-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOTXPOTRNIDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672328
Record name 2-Bromo-3,5,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186194-66-0
Record name 2-Bromo-3,5,6-trifluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186194-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,5,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-3,5,6-trifluoropyridine
2-Bromo-3,5,6-trifluoropyridine
2-Bromo-3,5,6-trifluoropyridine
2-Bromo-3,5,6-trifluoropyridine
2-Bromo-3,5,6-trifluoropyridine
2-Bromo-3,5,6-trifluoropyridine

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